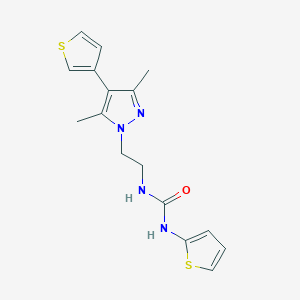

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Description

This compound is a pyrazole-urea hybrid featuring dual thiophene substituents. The pyrazole core (3,5-dimethyl-4-(thiophen-3-yl)) is linked via an ethyl group to a urea moiety, which is further substituted with a thiophen-2-yl group. Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-11-15(13-5-9-22-10-13)12(2)20(19-11)7-6-17-16(21)18-14-4-3-8-23-14/h3-5,8-10H,6-7H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVPECNGRVFACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2=CC=CS2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a pyrazole moiety with a urea functional group, which is known for its diverse pharmacological properties. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of the compound is , indicating the presence of multiple heteroatoms that contribute to its reactivity and interaction with biological targets. The key structural features include:

- Pyrazole Ring : Known for its role in various biological activities.

- Thiazole and Thiophene Moieties : These groups enhance the compound's potential for antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with urea linkages. The mechanism of action often involves inhibition of specific kinases involved in cancer progression. For example, pyrazolyl-ureas have shown activity against kinases such as Src and p38-MAPK, which are crucial in cell signaling pathways related to cancer development .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.5 | Inhibition of Src kinase |

| 3-(thiophen-2-yl)pyrazol derivatives | HepG2 | 8.0 | Induction of apoptosis |

| Pyrazolyl-Urea analogs | MCF7 | 15.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The presence of thiophene rings has been associated with enhanced antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents. The interaction between the thiophene and pyrazole moieties facilitates binding to microbial targets, disrupting their function .

Table 2: Antimicrobial Activity

| Compound | Microbe Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-thiophenyl-pyrazole derivatives | S. aureus | 16 µg/mL |

| Thiophene-based pyrazoles | C. albicans | 64 µg/mL |

Research Findings

A comprehensive review of pyrazole derivatives has shown that these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The urea functionality enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

In one notable study, a series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that compounds with both thiophene and pyrazole structures had significantly lower IC50 values compared to those lacking these features, suggesting a synergistic effect in enhancing biological activity .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of substituted pyrazoles and their evaluation against various bacterial strains, demonstrating effective inhibition .

- Anti-inflammatory Properties : Substituted pyrazoles have shown potential as anti-inflammatory agents. For instance, certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .

- Insecticidal Activity : The compound's derivatives have been tested for insecticidal properties against pests such as Mythimna separata and Plutella xylostella. These studies revealed significant larvicidal effects, indicating its potential use in agricultural pest management .

Synthesis and Structural Variations

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step reactions that allow for the introduction of various functional groups. The structural modifications can enhance its biological efficacy and selectivity.

Table 1: Summary of Synthesis Methods

Case Studies

Several studies have documented the applications of this compound and its derivatives:

- Antimicrobial Efficacy : A study synthesized a series of thiophene-containing pyrazoles and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain compounds showed promising activity against resistant strains .

- Pesticidal Applications : Another investigation focused on the insecticidal properties of thiophene-based pyrazole derivatives. The study reported a lethality rate of up to 100% against specific agricultural pests at certain concentrations, highlighting its potential as an eco-friendly pesticide .

- Pharmacological Insights : Research into the pharmacodynamics of these compounds revealed mechanisms through which they exert their effects, including enzyme inhibition pathways relevant to inflammation and microbial resistance .

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties (Predicted)

Key Insight : The target compound’s moderate LogP balances lipophilicity and solubility, making it more drug-like than highly fluorinated analogues but less than smaller amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.